molecular formula C21H25FN4O B3815202 2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol

2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol

Cat. No. B3815202
M. Wt: 368.4 g/mol
InChI Key: AXBZZHOJJRRPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety . Molecules having benzimidazole motifs have shown promising applications in biological and clinical studies .


Synthesis Analysis

Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, o-phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), to give 2-aryl benzimidazoles in high yield .


Molecular Structure Analysis

The structure of synthesized benzimidazole compounds can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

In one example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a benzimidazole derivative .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific structure and the biological target they interact with. They have been found to display a wide range of biological activities, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial .

Future Directions

Benzimidazoles are an important class of compounds in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new benzimidazole derivatives with improved potency, selectivity, or safety profiles for various therapeutic targets.

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)-1-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O/c22-17-7-5-16(6-8-17)13-26-11-10-25(14-18(26)9-12-27)15-21-23-19-3-1-2-4-20(19)24-21/h1-8,18,27H,9-15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBZZHOJJRRPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=NC3=CC=CC=C3N2)CCO)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1H-benzimidazol-2-ylmethyl)-1-[(4-fluorophenyl)methyl]piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(1H-benzimidazol-2-ylmethyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.